molecular formula C18H19FN2O2S B5149395 4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide

4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide

Cat. No.: B5149395
M. Wt: 346.4 g/mol
InChI Key: DJVPSWYPRYIIFT-UHFFFAOYSA-N
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Description

4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C18H19FN2O2S It is a member of the benzamide family and contains functional groups such as butoxy, fluorophenyl, and carbamothioyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted benzamides

Scientific Research Applications

4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The presence of the fluorophenyl and carbamothioyl groups can enhance its binding affinity and specificity towards the target.

Comparison with Similar Compounds

4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide can be compared with other benzamide derivatives, such as:

  • 4-butoxy-N-[(4-fluorophenyl)carbamothioyl]benzamide
  • 4-butoxy-N-[(2-chlorophenyl)carbamothioyl]benzamide
  • 4-butoxy-N-[(2-bromophenyl)carbamothioyl]benzamide

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can influence their chemical reactivity, biological activity, and physicochemical properties. The unique combination of butoxy and 2-fluorophenyl groups in this compound may confer distinct advantages in terms of stability, solubility, and target specificity.

Properties

IUPAC Name

4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c1-2-3-12-23-14-10-8-13(9-11-14)17(22)21-18(24)20-16-7-5-4-6-15(16)19/h4-11H,2-3,12H2,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVPSWYPRYIIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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